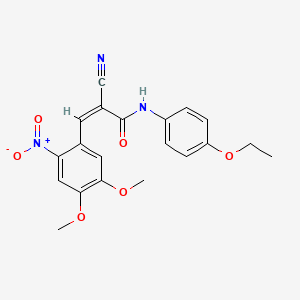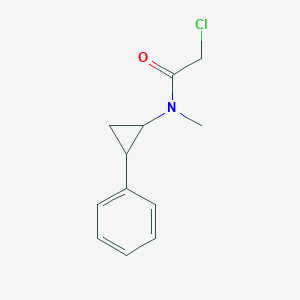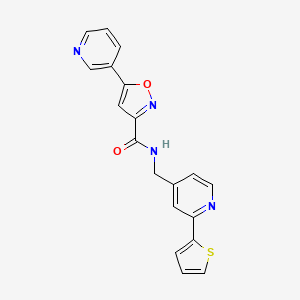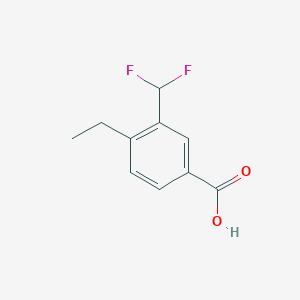
(Z)-2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-(4-ethoxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-(4-ethoxyphenyl)prop-2-enamide is a complex organic compound characterized by its unique structural features
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-(4-ethoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an appropriate aldehyde and an amide.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Functionalization of the Aromatic Rings: The aromatic rings are functionalized with nitro and methoxy groups through electrophilic aromatic substitution reactions.
Final Coupling: The final step involves coupling the functionalized aromatic rings with the enamide backbone under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine, which can further participate in various chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-(4-ethoxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions, particularly those involving cyano and nitro groups. It can also serve as a model compound for studying the interactions between small molecules and biological macromolecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the cyano and nitro groups suggests possible applications in the development of anti-cancer and anti-inflammatory agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of (Z)-2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-(4-ethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-2-Cyano-3-(4,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)prop-2-enamide:
(Z)-2-Cyano-3-(4-nitrophenyl)-N-(4-ethoxyphenyl)prop-2-enamide: Lacks the methoxy groups, leading to different electronic properties and reactivity.
(Z)-2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-phenylprop-2-enamide: Lacks the ethoxy group, which can influence its solubility and interaction with biological targets.
Uniqueness
The uniqueness of (Z)-2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-(4-ethoxyphenyl)prop-2-enamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both cyano and nitro groups, along with methoxy and ethoxy substituents, makes it a versatile compound for various scientific and industrial purposes.
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6/c1-4-29-16-7-5-15(6-8-16)22-20(24)14(12-21)9-13-10-18(27-2)19(28-3)11-17(13)23(25)26/h5-11H,4H2,1-3H3,(H,22,24)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDENKAIHJGBXQD-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2722641.png)
![ethyl 2-[(2Z)-6-acetamido-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2722644.png)

![3-{5-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2722646.png)


![3-(4-chlorophenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2722650.png)
![7-[(2-Chlorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)
![N-[2-(dimethylamino)ethyl]-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2722653.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[(3-methylphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]benzamide](/img/structure/B2722654.png)
![2-[({[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)ethanimidoyl]pyrazine](/img/structure/B2722659.png)
![2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2722662.png)
![Methyl 5-[(2,5-dichlorophenoxy)methyl]-2-furoate](/img/structure/B2722663.png)
![1-(prop-2-enoyl)-N-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}piperidine-4-carboxamide](/img/structure/B2722664.png)
